VU 0240551
CAS No.: 893990-34-6
Cat. No.: VC0546933
Molecular Formula: C16H14N4OS2
Molecular Weight: 342.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893990-34-6 |
|---|---|
| Molecular Formula | C16H14N4OS2 |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C16H14N4OS2/c1-11-9-23-16(17-11)18-14(21)10-22-15-8-7-13(19-20-15)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18,21) |
| Standard InChI Key | WJRWSLORVIHRNX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
VU 0240551 is a synthetic organic compound with the systematic IUPAC name N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide. Its molecular formula is C₁₆H₁₄N₄OS₂, yielding a molecular weight of 342.435 g/mol . The compound’s structure integrates a thiazole ring substituted with a methyl group, a pyridazine moiety linked to a phenyl group, and a sulfanylacetamide bridge (Figure 1). The SMILES notation CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 delineates its atomic connectivity, while the InChI key WJRWSLORVIHRNX-UHFFFAOYSA-N provides a unique chemical identifier .
Table 1: Chemical Identifiers for VU 0240551
| Property | Value |
|---|---|
| CAS Number | 893990-34-6 |
| Molecular Formula | C₁₆H₁₄N₄OS₂ |
| Molecular Weight | 342.435 g/mol |
| SMILES | CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 |
| InChI Key | WJRWSLORVIHRNX-UHFFFAOYSA-N |
| PubChem CID | 7211972 |
Mechanism of Action: Targeting Chloride Homeostasis
KCC2 Inhibition and Selectivity
KCC2, encoded by the SLC12A5 gene, facilitates the extrusion of chloride ions from neurons, maintaining the low intracellular chloride concentrations required for inhibitory GABAergic signaling. VU 0240551 inhibits KCC2-mediated potassium-chloride cotransport with an IC50 of 560 nM, as demonstrated in KCC2-overexpressing cell models . Notably, the compound shows >10-fold selectivity over the structurally related sodium-potassium-chloride cotransporter NKCC1, a transporter critical for chloride accumulation in immature neurons . This selectivity enables researchers to dissect KCC2-specific functions without confounding NKCC1-related effects.
Off-Target Effects on Ion Channels
In addition to KCC2, VU 0240551 inhibits the hERG potassium channel (IC50 ~1 µM) and L-type calcium channels (IC50 ~3 µM) . These off-target activities necessitate caution in interpreting in vivo data, as hERG blockade is associated with cardiac arrhythmias, and calcium channel modulation may influence neuronal excitability independently of KCC2.
Pharmacological Effects in Preclinical Models
Modulation of GABAergic Signaling
In electrophysiological studies, VU 0240551 attenuates GABA-induced hyperpolarization in cerebellar Purkinje cells, shifting the GABA reversal potential (E_GABA) to depolarized values . This effect mirrors the physiological consequences of KCC2 knockdown, wherein impaired chloride extrusion renders GABAergic inputs excitatory. Such findings underscore the compound’s utility in modeling neurodevelopmental disorders characterized by excitatory-inhibitory (E/I) imbalance.
Synaptic Transmission and Neuronal Excitability
Treatment with VU 0240551 enhances the amplitude and frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in the medial prefrontal cortex (mPFC), a region implicated in social behavior and decision-making . These changes correlate with increased social dominance in heterozygous KCC2 knockout mice, suggesting that KCC2 activity modulates circuit-level excitability to influence social hierarchies .
Research Findings: Implications for Neurodevelopmental Disorders
Limitations and Discrepancies
A critical caveat arises from the use of VU0240511 in the aforementioned study , a compound differing from VU 0240551 by a single digit in its identifier. Whether this represents a typographical error or a distinct chemical entity remains unresolved, necessitating further verification to confirm the applicability of these findings to VU 0240551.
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